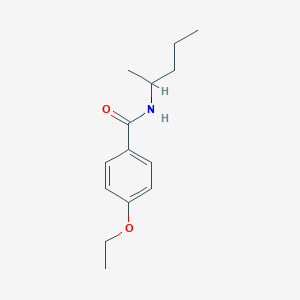
4-ethoxy-N-pentan-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-pentan-2-ylbenzamide, also known as EPPB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamide derivatives and has been shown to have significant effects on various biochemical and physiological processes. In
Applications De Recherche Scientifique
4-ethoxy-N-pentan-2-ylbenzamide has been widely used in scientific research due to its ability to modulate the activity of various enzymes and proteins. One of the most promising applications of 4-ethoxy-N-pentan-2-ylbenzamide is in the field of cancer research. Studies have shown that 4-ethoxy-N-pentan-2-ylbenzamide can inhibit the activity of the enzyme PARP-1, which is involved in DNA repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death, making 4-ethoxy-N-pentan-2-ylbenzamide a potential candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-pentan-2-ylbenzamide involves the inhibition of PARP-1 activity. PARP-1 is an enzyme that is involved in the repair of DNA damage. When DNA damage occurs, PARP-1 binds to the damaged DNA and recruits other proteins to repair the damage. 4-ethoxy-N-pentan-2-ylbenzamide binds to the catalytic domain of PARP-1 and prevents its activity, leading to the accumulation of DNA damage and ultimately cell death.
Effets Biochimiques Et Physiologiques
4-ethoxy-N-pentan-2-ylbenzamide has been shown to have significant biochemical and physiological effects. In addition to its role in cancer therapy, 4-ethoxy-N-pentan-2-ylbenzamide has also been shown to have anti-inflammatory effects. Studies have shown that 4-ethoxy-N-pentan-2-ylbenzamide can inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. This inhibition can lead to a reduction in inflammation, making 4-ethoxy-N-pentan-2-ylbenzamide a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-ethoxy-N-pentan-2-ylbenzamide in lab experiments is its specificity for PARP-1. 4-ethoxy-N-pentan-2-ylbenzamide has been shown to have minimal off-target effects, making it a useful tool for studying the role of PARP-1 in various biological processes. However, one of the limitations of using 4-ethoxy-N-pentan-2-ylbenzamide is its solubility. 4-ethoxy-N-pentan-2-ylbenzamide is only sparingly soluble in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are numerous future directions for research on 4-ethoxy-N-pentan-2-ylbenzamide. One area of interest is the development of 4-ethoxy-N-pentan-2-ylbenzamide analogs with improved solubility and potency. Another area of interest is the use of 4-ethoxy-N-pentan-2-ylbenzamide in combination with other cancer therapies. Studies have shown that 4-ethoxy-N-pentan-2-ylbenzamide can enhance the activity of certain chemotherapeutic agents, making it a potential candidate for combination therapy. Additionally, further research is needed to fully understand the role of PARP-1 inhibition in cancer therapy and other disease states.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-pentan-2-ylbenzamide involves the reaction between 4-ethoxybenzoic acid and 2-pentanone in the presence of a catalyst such as sulfuric acid. The resulting product is purified by recrystallization to obtain pure 4-ethoxy-N-pentan-2-ylbenzamide. This synthesis method has been well established in the literature and has been used by numerous researchers to obtain high yields of 4-ethoxy-N-pentan-2-ylbenzamide.
Propriétés
Numéro CAS |
6284-02-2 |
|---|---|
Nom du produit |
4-ethoxy-N-pentan-2-ylbenzamide |
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
4-ethoxy-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C14H21NO2/c1-4-6-11(3)15-14(16)12-7-9-13(10-8-12)17-5-2/h7-11H,4-6H2,1-3H3,(H,15,16) |
Clé InChI |
LUADNZBFAGDOJR-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)OCC |
SMILES canonique |
CCCC(C)NC(=O)C1=CC=C(C=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



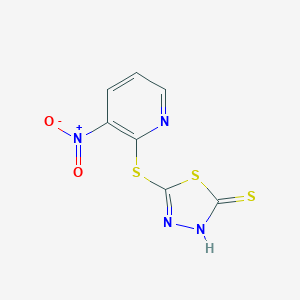

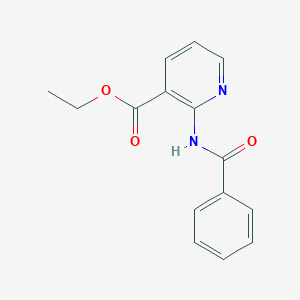
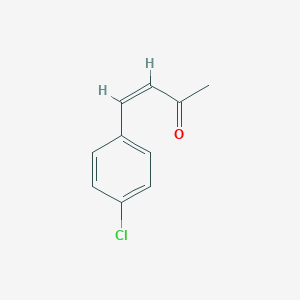
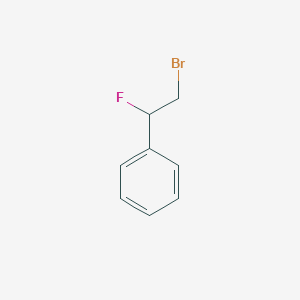
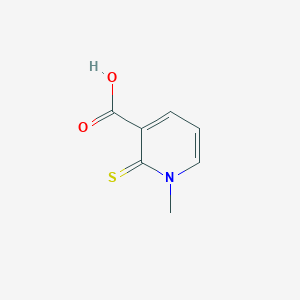

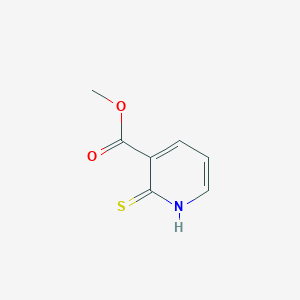
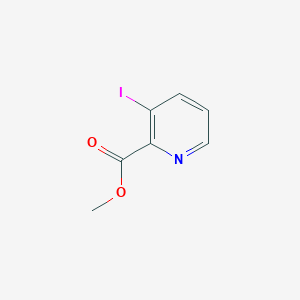
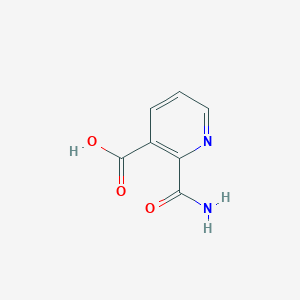
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)

